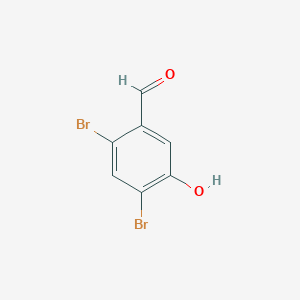

2,4-Dibromo-5-hydroxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dibromo-5-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYLLTIYDVSUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401732 | |

| Record name | 2,4-dibromo-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3111-51-1 | |

| Record name | 2,4-Dibromo-5-hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003111511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-dibromo-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-5-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dibromo-5-hydroxybenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMD96TY4LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dibromo-5-hydroxybenzaldehyde: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,4-Dibromo-5-hydroxybenzaldehyde (CAS No. 3111-51-1), a pivotal halogenated aromatic aldehyde. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, and its strategic role as a versatile intermediate in the synthesis of complex chemical entities. We will explore not only the fundamental data but also the underlying chemical principles that make this compound a valuable tool in modern organic synthesis.

Core Chemical Identity and Structural Elucidation

This compound is a substituted aromatic compound featuring a benzene ring functionalized with a formyl (-CHO) group, a hydroxyl (-OH) group, and two bromine (-Br) atoms. The specific arrangement of these substituents dictates its unique reactivity and utility.

-

IUPAC Name: this compound[1]

The molecule's architecture is defined by the electronic interplay of its functional groups. The aldehyde group is a meta-director and strongly deactivating, while the hydroxyl group is a powerful ortho-, para-director and activating. The two bromine atoms are also deactivating but ortho-, para-directing. This electronic push-pull system creates specific sites of reactivity on the aromatic ring and influences the acidity of the phenolic proton.

Caption: 2D structure of this compound.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical properties is essential for its handling, storage, and application in synthetic protocols. The key properties of this compound are summarized below.

| Property | Value | Source |

| Appearance | Dark red/purple-brown powder | [4] |

| Density | 2.122 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 7.15 ± 0.23 (Predicted) | [4] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1][2] |

| LogP | 2.7297 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 1 | [2] |

Storage and Handling: The compound should be stored at 2-8°C or 4°C under a nitrogen atmosphere to prevent degradation.[2][4] It is supplied as a powder and should be handled with appropriate personal protective equipment, as it is classified as a potential skin and eye irritant.

Spectral Characterization: A Chemist's Fingerprint

Spectroscopic data provides irrefutable evidence for the structure of a synthesized compound. While raw spectra are available from various suppliers, a senior scientist must interpret this data to confirm structural integrity.

-

¹H NMR: The proton NMR spectrum is expected to show three key signals:

-

A sharp singlet for the aldehyde proton (CHO) significantly downfield, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

-

Two distinct signals in the aromatic region (7.0-8.0 ppm) corresponding to the two non-equivalent aromatic protons. The proton at C6 will appear as a singlet, as will the proton at C3.

-

A broad singlet for the phenolic hydroxyl proton (-OH), whose chemical shift can vary depending on solvent and concentration.

-

-

¹³C NMR: The carbon spectrum will confirm the presence of seven unique carbon environments:

-

The aldehyde carbonyl carbon will be the most downfield signal (~190 ppm).

-

Six distinct signals will appear in the aromatic region (~110-160 ppm), corresponding to the carbons of the benzene ring. The carbons directly attached to the electronegative oxygen and bromine atoms will have characteristic shifts.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides a functional group fingerprint. Key absorption bands include:

-

A broad O-H stretching band around 3200-3400 cm⁻¹ for the hydroxyl group.

-

A sharp, strong C=O stretching band for the aldehyde at approximately 1650-1680 cm⁻¹.

-

C-H stretching for the aromatic ring and aldehyde proton around 2750-2850 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

-

C-Br stretching vibrations typically appear in the fingerprint region below 800 cm⁻¹.

-

-

Mass Spectrometry (MS): The mass spectrum is particularly informative for halogenated compounds. One would expect to see a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This results in three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1, providing definitive confirmation of the dibromo substitution.

Synthesis Pathway and Methodological Rationale

While multiple synthetic routes can be envisioned, a common approach involves the electrophilic bromination of a suitable phenolic aldehyde precursor. The choice of starting material and reaction conditions is critical to control the regioselectivity of the bromination.

A plausible synthesis begins with 3-hydroxybenzaldehyde. The hydroxyl group is a strong ortho-, para-director. Direct bromination would likely lead to bromination at the 2, 4, and 6 positions. To achieve the desired 2,4-dibromo product, careful control of stoichiometry and reaction conditions is paramount.

Illustrative Experimental Protocol:

-

Dissolution: Dissolve 3-hydroxybenzaldehyde in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Bromination: Cool the solution in an ice bath. Slowly add two equivalents of a brominating agent (e.g., liquid bromine or N-Bromosuccinimide) dropwise with vigorous stirring. The slow addition and low temperature are crucial to control the exothermic reaction and prevent over-bromination.

-

Reaction Monitoring (Self-Validation): The reaction progress is monitored by Thin Layer Chromatography (TLC). By comparing the reaction mixture to the starting material spot, one can determine when the starting material has been fully consumed. This step is a critical self-validating checkpoint.

-

Quenching and Work-up: Once the reaction is complete, it is quenched by adding a reducing agent like sodium thiosulfate solution to neutralize any excess bromine. The product is then typically extracted into an organic solvent like ethyl acetate.

-

Purification: The crude product is purified using column chromatography or recrystallization to yield pure this compound.

-

Characterization: The final product's identity and purity are confirmed using the spectroscopic methods detailed in Section 3 (NMR, IR, MS) and by melting point analysis.

Caption: A logical workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a highly functionalized building block for the synthesis of high-value pharmaceutical compounds. The multiple reactive sites—the aldehyde, the phenol, and the positions on the aromatic ring—allow for diverse and subsequent chemical modifications.

A prominent example of its application is in the synthesis of LY-2801653 , a potent inhibitor of the c-Met receptor tyrosine kinase, a key target in oncology.[5] In this context, the aldehyde serves as a handle for constructing more complex heterocyclic systems, while the phenolic hydroxyl and bromo-substituents are crucial for molecular recognition and binding within the kinase's active site.

While this specific isomer is noted for its role in synthesizing kinase inhibitors, the broader class of brominated hydroxybenzaldehydes are staples in medicinal chemistry. For instance, its isomer, 2-Bromo-5-hydroxybenzaldehyde, is a critical intermediate in the synthesis of Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used to treat atopic dermatitis.[6][7] This highlights the general importance of this scaffold in developing modern therapeutics.

Caption: Role as a precursor in Active Pharmaceutical Ingredient (API) synthesis.

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed molecular scaffold. Its well-defined structure, predictable reactivity, and multiple functionalization points make it an invaluable intermediate for organic and medicinal chemists. From its fundamental physicochemical properties to its demonstrated use in the synthesis of targeted cancer therapeutics, this compound represents a key tool in the drug discovery and development pipeline. The robust protocols for its synthesis and characterization, underpinned by rigorous analytical validation, ensure its reliability and utility for researchers pushing the boundaries of chemical science.

References

- 1. This compound | C7H4Br2O2 | CID 4303535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 3111-51-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound CAS#: 3111-51-1 [m.chemicalbook.com]

- 5. This compound | 3111-51-1 [chemicalbook.com]

- 6. innospk.com [innospk.com]

- 7. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 2,4-Dibromo-5-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-5-hydroxybenzaldehyde is a halogenated aromatic aldehyde that serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and two bromine substituents on the benzene ring, provides a versatile scaffold for the development of novel therapeutic agents. Notably, this compound is a key precursor in the synthesis of inhibitors targeting significant signaling pathways implicated in cancer and inflammatory diseases, such as those involving c-Met, phosphodiesterase 4 (PDE4), and Bcl-XL.[1] This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways in which its derivatives are involved.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is essential for its application in medicinal chemistry and drug development. These properties influence its reactivity, solubility, and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 3111-51-1 | [1][3] |

| Molecular Formula | C₇H₄Br₂O₂ | [2][3] |

| Molecular Weight | 279.91 g/mol | [2][3] |

| Appearance | Dark red/purple-brown powder | |

| Melting Point | Not explicitly available; related compounds have melting points in the range of 130-185 °C. | |

| Boiling Point (Predicted) | 303.4 ± 42.0 °C | |

| Density (Predicted) | 2.122 ± 0.06 g/cm³ | |

| pKa (Predicted) | 7.15 ± 0.23 | |

| Solubility | Soluble in organic solvents such as dichloromethane. | [4] |

| SMILES | C1=C(C(=CC(=C1O)Br)Br)C=O | [2] |

| InChI | InChI=1S/C7H4Br2O2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-3,11H | [2] |

Experimental Protocols

Accurate and reproducible experimental data are fundamental to scientific research. The following section outlines detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

Hypothetical Synthesis Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Materials:

-

3-Hydroxybenzaldehyde

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolve 3-hydroxybenzaldehyde in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of excess bromine in dichloromethane dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization Protocols

1. Melting Point Determination: The melting point of the purified solid can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in the apparatus. The temperature range over which the solid melts is recorded.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum. The spectrum is expected to show signals for the aldehyde proton (typically δ 9.5-10.5 ppm), the aromatic protons, and the hydroxyl proton.

-

¹³C NMR: Acquire the carbon NMR spectrum to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group (typically δ 185-200 ppm).

3. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or run the spectrum as a mull.

-

Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹. Key characteristic peaks to observe include the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), the C-H stretch of the aldehyde (around 2700-2850 cm⁻¹), the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), and C-Br stretches in the fingerprint region.

4. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (279.91 g/mol ), taking into account the isotopic pattern of bromine.

Signaling Pathway Involvement

This compound is a valuable precursor for synthesizing inhibitors of key signaling pathways implicated in various diseases.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion.[5] Aberrant c-Met signaling is frequently observed in various cancers.[5] LY-2801653 is a c-Met inhibitor for which this compound can be used as a starting material in its synthesis.[1]

Caption: The c-Met signaling pathway and the point of inhibition.

Phosphodiesterase 4 (PDE4) Signaling Pathway

PDE4 is an enzyme that degrades cyclic AMP (cAMP), a second messenger involved in regulating inflammation.[6] Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses inflammatory responses. Crisaborole, a PDE4 inhibitor used to treat atopic dermatitis, can be synthesized from precursors derived from 2-bromo-5-hydroxybenzaldehyde.[6]

Caption: The PDE4/cAMP signaling pathway and the point of inhibition.

Bcl-XL Anti-Apoptotic Pathway

Bcl-XL is an anti-apoptotic protein that plays a crucial role in cell survival. Overexpression of Bcl-XL is a hallmark of many cancers, contributing to resistance to therapy. Developing inhibitors of Bcl-XL is a key strategy in cancer drug discovery.

Caption: The Bcl-XL anti-apoptotic pathway and the point of inhibition.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its versatile structure allows for the synthesis of a wide range of derivatives with potential therapeutic applications. This guide has provided a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a clear visualization of its relevance in targeting key cellular signaling pathways. This information serves as a valuable resource for researchers and professionals engaged in the design and development of novel drugs.

References

2,4-Dibromo-5-hydroxybenzaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CAS Number: 3111-51-1[1][2][3][4]

Molecular Formula: C₇H₄Br₂O₂[1][3]

Molecular Weight: 279.91 g/mol [1][2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 279.91 g/mol | [1][2] |

| Molecular Formula | C₇H₄Br₂O₂ | [1][3] |

| CAS Number | 3111-51-1 | [1][2][3][4] |

| Storage Temperature | 4°C, under nitrogen | [1][3] |

| Purity | ≥98% | [1][3] |

Introduction and Applications

2,4-Dibromo-5-hydroxybenzaldehyde is a brominated aromatic aldehyde. While comprehensive biological data for this specific compound is limited in publicly available literature, its structural analogs have demonstrated significant bioactivity, suggesting its potential as a scaffold in medicinal chemistry. It is known to be used in the synthesis of the c-Met receptor tyrosine kinase inhibitor, LY-2801653.[1] Additionally, it is listed as an impurity of Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor.

Synthesis

A general method for the synthesis of brominated hydroxybenzaldehydes involves the direct bromination of a hydroxybenzaldehyde precursor. For instance, the synthesis of the related compound 2-bromo-5-hydroxybenzaldehyde is achieved through the bromination of 3-hydroxybenzaldehyde.

Experimental Protocol: Synthesis of 2-bromo-5-hydroxybenzaldehyde (Analog)

This protocol describes the synthesis of a structural analog, 2-bromo-5-hydroxybenzaldehyde, and is provided for illustrative purposes.

-

Reaction Setup: In a four-necked, round-bottomed flask equipped with an overhead stirrer, temperature probe, dropping funnel, and condenser, suspend 3-hydroxybenzaldehyde in dichloromethane (CH₂Cl₂).

-

Dissolution: Heat the mixture to 35-40°C to facilitate the complete dissolution of the starting material.

-

Bromine Addition: Slowly add bromine dropwise through the addition funnel. The rate of addition should be controlled to maintain the reaction temperature between 35-38°C.

-

Reaction: After the complete addition of bromine, continue stirring the reaction mixture at 35°C overnight.

-

Work-up: Cool the reaction mixture and collect the precipitated solid by filtration. Wash the filter cake with a cold mixture of n-heptane and dichloromethane.

-

Drying: Dry the resulting solid under a vacuum at room temperature to yield the final product.

Biological Context from Structural Analogs

Due to the limited specific biological data on this compound, this section details the activities of structurally similar compounds to provide a broader context for potential research and development.

Anticancer and Antimicrobial Activities of 2-Bromo-5-hydroxybenzaldehyde Derivatives

Derivatives of the closely related 2-bromo-5-hydroxybenzaldehyde have shown potential as anticancer and antimicrobial agents.[5] For example, certain benzyloxybenzaldehyde analogs have been investigated for their cytotoxic effects against various cancer cell lines.[5]

Anti-inflammatory Properties of Brominated Salicylaldehyde Derivatives

Derivatives of 5-bromosalicylaldehyde, another structural analog, have been shown to possess anti-inflammatory properties. The hydrazone derivative, in particular, has demonstrated potent protease inhibition activity.

| Derivative of 5-Bromosalicylaldehyde | Protease Inhibition IC₅₀ (mg/mL) |

| Ethyl Ester | 0.07 |

| Hydrazide | 0.05 |

| Hydrazone | 0.04 |

| Acetylsalicylic Acid (Standard) | 0.4051 ± 0.0026 |

This data is for derivatives of a structural analog and is presented for comparative purposes.

Signaling Pathways of Related Compounds

While no specific signaling pathways have been elucidated for this compound, research on its analogs provides valuable insights into potential mechanisms of action.

PDE4 Inhibition Pathway (Related to Crisaborole)

2-Bromo-5-hydroxybenzaldehyde is a key intermediate in the synthesis of Crisaborole, a PDE4 inhibitor.[6] PDE4 inhibitors increase intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn suppresses the inflammatory response.

Experimental Workflows

The following diagram illustrates a general workflow for the evaluation of the biological activity of synthesized compounds, which would be applicable to derivatives of this compound.

Conclusion

This compound is a valuable chemical intermediate, particularly in the synthesis of kinase inhibitors. While direct biological data on this compound is scarce, the diverse activities of its structural analogs in areas such as cancer, inflammation, and infectious diseases highlight the potential of this chemical scaffold. Further research into the biological effects of this compound and its derivatives is warranted to explore its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-5-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-dibromo-5-hydroxybenzaldehyde, a key intermediate in the preparation of pharmacologically active molecules. While the direct dibromination of 3-hydroxybenzaldehyde is not a regioselective or efficient method for obtaining the desired 2,4-dibromo isomer, this document details a robust and validated multi-step synthetic pathway. The described methodology, adapted from the synthesis of the c-Met inhibitor LY-2801653, involves the bromination of a commercially available precursor followed by a demethylation step. This guide presents detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this valuable compound.

Introduction

This compound is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and drug development. Its utility is highlighted by its role as a crucial building block in the synthesis of complex therapeutic agents. The specific substitution pattern of two bromine atoms and a hydroxyl group on the benzaldehyde scaffold provides multiple points for further chemical modification, enabling the construction of diverse molecular architectures.

The direct electrophilic bromination of 3-hydroxybenzaldehyde is complicated by the directing effects of the hydroxyl and formyl groups, which leads to a mixture of monobrominated products, primarily 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde. Achieving the specific 2,4-dibromo-5-hydroxy substitution pattern via this direct route is challenging and inefficient.

Therefore, a more strategic, multi-step approach is required. This guide outlines a reliable synthetic route commencing from a readily available substituted methoxybenzaldehyde, ensuring a high-purity yield of the target compound.

Synthetic Pathway

The preferred synthetic route to this compound involves a two-step process:

-

Bromination of a Methoxy-Substituted Precursor: This initial step introduces the required bromine atoms onto the aromatic ring at the desired positions.

-

Demethylation: The final step involves the cleavage of a methoxy group to unveil the target hydroxyl functionality.

A plausible and commonly employed precursor for this synthesis is 2-bromo-5-methoxybenzaldehyde, which can be further brominated and then demethylated.

Experimental Protocols

The following protocols are detailed to provide a reproducible method for the synthesis of this compound.

Materials and Equipment

Materials:

-

2-Bromo-5-methoxybenzaldehyde

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Boron tribromide (BBr₃)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Petroleum ether or Hexanes

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Round-bottom flasks

-

Stirring apparatus (magnetic stirrer and stir bars)

-

Dropping funnel

-

Condenser

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration (Büchner funnel and flask)

-

Glassware for column chromatography

Step 1: Synthesis of 2,4-Dibromo-5-methoxybenzaldehyde

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-bromo-5-methoxybenzaldehyde in a suitable solvent such as dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the cooled solution. The amount of bromine should be slightly more than one molar equivalent.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dibromo-5-methoxybenzaldehyde.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Demethylation)

Procedure:

-

Under an inert atmosphere, dissolve the purified 2,4-dibromo-5-methoxybenzaldehyde in anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of boron tribromide (1M in dichloromethane) dropwise to the cooled solution. Typically, 1.0 to 1.2 equivalents of BBr₃ are used.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture back to 0°C and carefully quench by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Step 1: Bromination | Step 2: Demethylation |

| Starting Material | 2-Bromo-5-methoxybenzaldehyde | 2,4-Dibromo-5-methoxybenzaldehyde |

| Reagents | Bromine, Dichloromethane | Boron tribromide, Dichloromethane |

| Reaction Time | Several hours | 2-4 hours |

| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature |

| Product | 2,4-Dibromo-5-methoxybenzaldehyde | This compound |

| Typical Yield | ~80-90% | ~90% |

| Purification Method | Recrystallization/Column Chromatography | Column Chromatography |

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis and the proposed signaling pathway.

Caption: Synthetic workflow for this compound.

Caption: Rationale for the chosen synthetic approach.

Conclusion

This technical guide provides a detailed and practical methodology for the synthesis of this compound. By employing a multi-step pathway involving the bromination of a methoxy-substituted precursor followed by demethylation, researchers can overcome the regioselectivity challenges associated with the direct bromination of 3-hydroxybenzaldehyde. The protocols and data presented herein are intended to support the efficient and reproducible synthesis of this important intermediate for applications in drug discovery and development.

Spectroscopic Profile of 2,4-Dibromo-5-hydroxybenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2,4-Dibromo-5-hydroxybenzaldehyde (C₇H₄Br₂O₂), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Core Spectral Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 10.21 | s | 1H, CHO |

| 9.58 | s | 1H, OH |

| 7.81 | s | 1H, Ar-H |

| 7.47 | s | 1H, Ar-H |

Solvent: CDCl₃/DMSO-d₆, Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 191.1 | C=O |

| 157.0 | C-OH |

| 133.8 | C-Br |

| 123.0 | Ar-CH |

| 117.7 | C-Br |

| 115.2 | Ar-CH |

| 114.8 | C-CHO |

Solvent: CDCl₃/DMSO-d₆, Spectrometer Frequency: 75.5 MHz

Table 3: Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Interpretation |

| ~3400 | O-H stretch (broad) |

| ~3100 | Ar C-H stretch |

| ~2850, ~2750 | Aldehyde C-H stretch |

| ~1670 | C=O stretch (aldehyde) |

| ~1580, ~1470 | Ar C=C stretch |

| ~1200 | C-O stretch |

| ~700-800 | C-Br stretch |

Note: The IR data is based on typical values for similar structures and awaits experimental verification for this specific molecule.

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Interpretation |

| 278/280/282 | [M]⁺ Molecular ion peak (isotopic pattern for 2 Br atoms) |

| 277/279/281 | [M-H]⁺ |

| 249/251/253 | [M-CHO]⁺ |

| 170/172 | [M-Br-CHO]⁺ |

| 73 | [C₄H₁O]⁺ |

Ionization Mode: Electron Ionization (EI). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) results in characteristic peak clusters.

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in a mixture of deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) to ensure complete solubility. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.

¹H NMR Acquisition: The spectrum was acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.7 s. A total of 16 scans were co-added and the resulting Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz.

¹³C NMR Acquisition: The spectrum was acquired with a spectral width of 220 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.2 s. A total of 1024 scans were co-added. The FID was processed with a line broadening of 1.0 Hz. Chemical shifts for both ¹H and ¹³C spectra are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum is typically recorded using the KBr pellet method. A small amount of the solid sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis.

Instrumentation: An Electron Ionization (EI) mass spectrometer is used, with a typical ionization energy of 70 eV.

Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range of 50-500 amu. The ion source temperature is maintained at approximately 230 °C.

Visualized Workflow

The logical flow of spectral analysis for the structural elucidation of this compound is depicted in the following diagram.

Figure 1: Workflow for spectral analysis.

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Analysis of 2,4-Dibromo-5-hydroxybenzaldehyde

For Immediate Release

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-dibromo-5-hydroxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive, albeit predictive, examination of the spectral characteristics of this compound, synthesized from foundational NMR principles and data from analogous structures.

Executive Summary

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aldehydic, hydroxyl, and aromatic protons. The chemical shifts are influenced by the electronic effects of the bromine, hydroxyl, and aldehyde groups. The electron-withdrawing nature of the bromine atoms and the aldehyde group, coupled with the electron-donating effect of the hydroxyl group, dictates the precise location of these signals.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CHO | 9.7 - 10.0 | Singlet | N/A |

| Ar-H3 | 7.5 - 7.8 | Singlet | N/A |

| Ar-H6 | 7.2 - 7.5 | Singlet | N/A |

| -OH | 5.0 - 6.0 | Broad Singlet | N/A |

Note: Predictions are based on analysis of structurally similar compounds. The broadness of the hydroxyl proton signal is due to chemical exchange and the absence of observable coupling.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a detailed map of the carbon framework of the molecule. Each carbon atom in the benzene ring and the aldehyde group will produce a unique signal, with its chemical shift determined by the surrounding substituents. The carbonyl carbon of the aldehyde is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 195 |

| C5 | 155 - 160 |

| C1 | 135 - 140 |

| C3 | 130 - 135 |

| C6 | 120 - 125 |

| C2 | 115 - 120 |

| C4 | 110 - 115 |

Note: These predictions are derived from the additive effects of substituents on benzene ring chemical shifts.

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra, representing a standard methodology in the field.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Cap the NMR tube and ensure the sample is fully dissolved and homogenous by gentle vortexing.

2. NMR Spectrometer Setup:

-

Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp and well-resolved peaks.

3. ¹H NMR Data Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Apply a calibrated radiofrequency pulse (typically 90°).

-

Acquire the Free Induction Decay (FID) signal.

-

Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

4. ¹³C NMR Data Acquisition:

-

Tune the spectrometer to the ¹³C frequency.

-

Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualizations

To aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.

Figure 1. Molecular Structure of this compound.

Figure 2. General Experimental Workflow for NMR Analysis.

Conclusion

This technical guide provides a foundational, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The tabulated predicted chemical shifts and the generalized experimental protocol offer a valuable resource for researchers and scientists. The provided visualizations of the molecular structure and analytical workflow serve to enhance the understanding of this compound's characteristics and the process by which they are determined. It is anticipated that this guide will facilitate future experimental work and the application of this compound in various scientific endeavors.

An In-Depth Technical Guide to the FT-IR Spectrum Interpretation of 2,4-Dibromo-5-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 2,4-Dibromo-5-hydroxybenzaldehyde. A thorough understanding of the vibrational spectroscopy of this compound is essential for its identification, quality control, and application in synthetic chemistry and drug development. This document outlines the expected spectral features, provides detailed experimental protocols, and presents the data in a clear and accessible format.

Core Spectroscopic Data

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups: a hydroxyl group (-OH), an aldehyde group (-CHO), a substituted benzene ring, and carbon-bromine bonds (C-Br). The positions of these bands are influenced by the electronic effects of the various substituents on the aromatic ring.

Summary of Expected FT-IR Absorption Bands

The following table summarizes the expected quantitative data for the key vibrational modes of this compound. These values are based on characteristic group frequencies observed in similar aromatic compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500 - 3200 | Broad, Medium | O-H Stretch | Phenolic Hydroxyl (-OH) |

| 3100 - 3000 | Weak to Medium | C-H Stretch | Aromatic Ring |

| 2900 - 2800 | Weak | C-H Stretch | Aldehyde (-CHO) |

| 2800 - 2700 | Weak | C-H Stretch (Fermi Resonance) | Aldehyde (-CHO) |

| 1700 - 1670 | Strong | C=O Stretch | Aromatic Aldehyde (-CHO) |

| 1600 - 1550 | Medium | C=C Stretch | Aromatic Ring |

| 1500 - 1450 | Medium | C=C Stretch | Aromatic Ring |

| 1390 - 1300 | Medium | O-H Bend | Phenolic Hydroxyl (-OH) |

| 1300 - 1200 | Strong | C-O Stretch | Phenolic Hydroxyl (-OH) |

| 900 - 800 | Strong | C-H Out-of-Plane Bend | Substituted Aromatic Ring |

| 700 - 500 | Medium to Strong | C-Br Stretch | Carbon-Bromine Bond |

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum for a solid sample like this compound is critical for accurate interpretation. The following protocol outlines a standard procedure using the potassium bromide (KBr) pellet method.[1]

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

Reagents:

-

This compound (sample)

-

Infrared (IR) grade Potassium Bromide (KBr), dried

Procedure:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powdered mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, translucent pellet.

-

-

Instrument Setup:

-

Ensure the FT-IR spectrometer's sample compartment is purged with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

-

Perform a background scan with an empty sample compartment or a pure KBr pellet. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum should be baseline-corrected.

-

Identify and label the wavenumbers of the significant absorption peaks.

-

FT-IR Spectrum Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the FT-IR spectrum of this compound.

Detailed Analysis of Spectral Regions

The O-H Stretching Region (3500 - 3200 cm⁻¹)

A broad and medium-intensity absorption band is expected in this region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadening of this peak is due to intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state.

The C-H Stretching Region (3100 - 2700 cm⁻¹)

-

Aromatic C-H Stretch: Weak to medium absorption bands between 3100 cm⁻¹ and 3000 cm⁻¹ are attributed to the stretching vibrations of the C-H bonds on the aromatic ring.

-

Aldehydic C-H Stretch: Two weak, but distinct, absorption bands are characteristic of the aldehyde C-H bond. One is expected around 2900-2800 cm⁻¹ and the other, often a shoulder, appears around 2800-2700 cm⁻¹.[2] The latter is a result of Fermi resonance with an overtone of a C-H bending vibration.

The Carbonyl (C=O) Stretching Region (1700 - 1670 cm⁻¹)

A strong, sharp absorption band in this region is one of the most prominent features of the spectrum and is definitively assigned to the C=O stretching vibration of the aldehyde group.[2] The position of this band is slightly lowered from that of a typical aliphatic aldehyde due to the conjugation of the carbonyl group with the aromatic ring. The electron-withdrawing bromine atoms and the electron-donating hydroxyl group also influence the precise wavenumber of this absorption.

The Aromatic C=C Stretching Region (1600 - 1450 cm⁻¹)

Medium-intensity absorption bands in this region arise from the C=C stretching vibrations within the benzene ring. Typically, two or more bands are observed, and their positions and relative intensities can provide information about the substitution pattern on the ring.

The Fingerprint Region (< 1500 cm⁻¹)

This region of the spectrum contains a complex series of absorption bands that are unique to the molecule.

-

O-H Bending and C-O Stretching: A medium-intensity band between 1390 cm⁻¹ and 1300 cm⁻¹ can be attributed to the in-plane bending of the phenolic O-H bond. A strong absorption between 1300 cm⁻¹ and 1200 cm⁻¹ is characteristic of the C-O stretching vibration of the phenol.

-

C-H Bending: Strong bands in the 900-800 cm⁻¹ range are typically due to out-of-plane C-H bending vibrations of the remaining hydrogen atoms on the highly substituted aromatic ring. The specific pattern of these bands is diagnostic of the substitution pattern.

-

C-Br Stretching: The stretching vibrations of the carbon-bromine bonds are expected to appear in the lower frequency region of the fingerprint, typically between 700 cm⁻¹ and 500 cm⁻¹. These bands can be of medium to strong intensity.

By carefully analyzing these distinct regions of the FT-IR spectrum, researchers can confidently identify and verify the structure of this compound.

References

The Strategic Role of 2,4-Dibromo-5-hydroxybenzaldehyde in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of pharmaceutical research and development, the strategic use of versatile intermediates is paramount to the efficient synthesis of novel therapeutic agents. 2,4-Dibromo-5-hydroxybenzaldehyde, a highly functionalized aromatic compound, has emerged as a key building block in the construction of complex molecular architectures, most notably in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound as a pharmaceutical intermediate, with a focus on its role in the synthesis of the multi-kinase inhibitor, LY-2801653.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a dark red or purple-brown powder.[1] Its chemical structure, characterized by the presence of an aldehyde, a hydroxyl group, and two bromine atoms on the benzene ring, provides multiple reactive sites for further chemical transformations.

| Property | Value | Source |

| CAS Number | 3111-51-1 | [2] |

| Molecular Formula | C₇H₄Br₂O₂ | [2] |

| Molecular Weight | 279.91 g/mol | [2] |

| Density | 2.122 g/cm³ (Predicted) | [1] |

| pKa | 7.15 (Predicted) | [1] |

| Storage Temperature | 2-8°C, under nitrogen | [1] |

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Hydroxybenzaldehyde

-

Bromine

-

Dichloromethane (CH₂Cl₂)

-

n-Heptane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask (5 L, four-necked)

-

Overhead stirrer

-

Temperature probe

-

Dropping funnel

-

Condenser

-

Büchner funnel

Procedure:

-

Reaction Setup: In a 5 L four-necked round-bottom flask equipped with an overhead stirrer, a temperature probe, a dropping funnel, and a condenser, suspend 3-hydroxybenzaldehyde (1.0 mol) in 2.5 L of dichloromethane (CH₂Cl₂).

-

Dissolution: Gently heat the mixture to 35-40°C to ensure complete dissolution of the starting material.

-

Bromine Addition: In the dropping funnel, place bromine (2.2 mol, a slight excess to favor di-substitution). Slowly add the bromine dropwise to the reaction mixture. Carefully control the rate of addition to maintain the reaction temperature between 35-38°C.

-

Reaction: After the complete addition of bromine, continue to stir the reaction mixture at 35°C overnight to ensure the reaction goes to completion.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly cool the mixture further to a temperature between -5 to 0°C over a period of 2 hours. Continue stirring at this temperature for an additional hour to facilitate the precipitation of the product.

-

Collect the precipitated solid by filtration using a Büchner funnel.

-

Wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane (400 mL) to remove impurities.

-

-

Drying: Dry the resulting solid under vacuum at room temperature to obtain this compound.

Purification: If the product is impure, it can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, or by column chromatography on silica gel using an appropriate eluent like petroleum ether.

Application in the Synthesis of LY-2801653

This compound is a crucial intermediate in the synthesis of LY-2801653, a potent, orally bioavailable multi-kinase inhibitor that targets the c-Met receptor tyrosine kinase.[2] The synthesis of LY-2801653 is detailed in patent literature. While the full, step-by-step synthesis from this compound is complex and involves multiple stages, the initial steps likely involve the protection of the hydroxyl and aldehyde groups, followed by a series of cross-coupling and substitution reactions to build the core structure of the final drug molecule.

Experimental Protocol: Illustrative First Step in the Synthesis of a Key Intermediate for LY-2801653

This protocol illustrates a plausible initial transformation of this compound towards the synthesis of LY-2801653, based on common synthetic strategies for related compounds.

Materials:

-

This compound

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalytic amount)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Protection of the Aldehyde Group:

-

To a solution of this compound (1.0 eq) in dichloromethane, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation:

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the acetal-protected intermediate. This intermediate, with its aldehyde group masked, is now ready for subsequent reactions involving the hydroxyl or bromo functionalities.

-

The c-Met Signaling Pathway: The Target of LY-2801653

The hepatocyte growth factor (HGF)/c-Met signaling pathway plays a critical role in normal cellular functions, including proliferation, survival, and motility. However, in many cancers, this pathway is aberrantly activated through mechanisms such as c-Met gene amplification, overexpression, or mutations, leading to tumor growth, invasion, and metastasis. LY-2801653 is a type-II ATP competitive inhibitor of the c-Met tyrosine kinase, effectively blocking the downstream signaling cascade.

The binding of HGF to its receptor, c-Met, leads to receptor dimerization and autophosphorylation of tyrosine residues in its cytoplasmic domain. This activation creates docking sites for various downstream signaling molecules, initiating several key signaling cascades:

-

PI3K/Akt Pathway: Primarily involved in cell survival and proliferation.

-

RAS/MAPK Pathway: Regulates cell proliferation, differentiation, and survival.

-

JAK/STAT Pathway: Plays a role in cell growth, differentiation, and apoptosis.

-

SRC Pathway: Involved in cell adhesion, migration, and invasion.

By inhibiting the kinase activity of c-Met, LY-2801653 prevents the activation of these downstream pathways, thereby exerting its anti-tumor effects.

Conclusion

This compound serves as a testament to the importance of well-designed chemical intermediates in the pharmaceutical industry. Its unique structural features and reactivity make it an invaluable precursor for the synthesis of complex and highly active pharmaceutical ingredients like LY-2801653. A thorough understanding of its synthesis and the biological pathways of its derivatives is crucial for researchers and scientists working at the forefront of drug discovery and development. The continued exploration of such versatile building blocks will undoubtedly pave the way for the creation of next-generation therapeutics.

References

The Pivotal Role of 2-Bromo-5-hydroxybenzaldehyde in the Synthesis of Crisaborole: A Technical Guide

An important clarification regarding the primary starting material: extensive review of scientific literature and patents reveals that the key intermediate in the synthesis of Crisaborole is 2-bromo-5-hydroxybenzaldehyde, not 2,4-dibromo-5-hydroxybenzaldehyde. This guide will, therefore, focus on the established synthetic routes originating from 2-bromo-5-hydroxybenzaldehyde.

Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor, is a non-steroidal topical treatment for mild to moderate atopic dermatitis. Its unique benzoxaborole structure is critical to its therapeutic effect. The synthesis of this complex molecule relies on a carefully orchestrated sequence of reactions, with 2-bromo-5-hydroxybenzaldehyde serving as a crucial starting material.[1] This technical guide provides an in-depth exploration of the synthesis of Crisaborole from 2-bromo-5-hydroxybenzaldehyde, detailing the experimental protocols and presenting key quantitative data.

The Synthetic Pathway: From Brominated Aldehyde to Benzoxaborole

The synthesis of Crisaborole from 2-bromo-5-hydroxybenzaldehyde can be broadly categorized into a multi-step process. The key transformations involve the protection of the aldehyde group, a nucleophilic aromatic substitution to introduce the cyanophenoxy moiety, and a final boronylation and cyclization to form the characteristic benzoxaborole ring.[2][3]

Caption: Synthetic pathway of Crisaborole from 2-Bromo-5-hydroxybenzaldehyde.

Experimental Protocols

The following sections provide a detailed methodology for the key steps in the synthesis of Crisaborole, based on protocols described in the scientific literature and patents.[2][4][5]

Step 1: Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile

This initial step involves the reaction of 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile in a nucleophilic aromatic substitution reaction.[4]

Reaction Scheme:

Detailed Protocol:

-

Under a nitrogen atmosphere, dissolve 2-bromo-5-hydroxybenzaldehyde and 4-fluorobenzonitrile in a mixture of N,N-dimethylformamide (DMF) and toluene.

-

Add potassium carbonate to the solution.

-

Heat the reaction mixture to approximately 115 °C and stir for about 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and filter to remove insoluble materials.

-

Remove the solvent and excess 4-fluorobenzonitrile by distillation under reduced pressure.

-

To the residue, add ethyl acetate, water, and brine. Perform a phase separation at 65-70 °C.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases and wash sequentially with a mixture of water and brine at 65-70 °C.

-

Concentrate the organic phase under reduced pressure to obtain a solid.

-

The solid can be further purified by recrystallization from a hot mixture of ethyl acetate and toluene to yield 4-(4-bromo-3-formylphenoxy)benzonitrile.[4]

Step 2: Reduction of the Aldehyde Group

The formyl group of 4-(4-bromo-3-formylphenoxy)benzonitrile is reduced to a hydroxymethyl group.[6]

Reaction Scheme:

Detailed Protocol:

-

Dissolve 4-(4-bromo-3-formylphenoxy)benzonitrile in a suitable protic solvent.

-

Add a reducing agent, such as sodium borohydride (NaBH4), to the solution.

-

The reaction is typically carried out at room temperature and stirred until the reduction is complete, as monitored by TLC.

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile.

Step 3: Boronylation and Cyclization to form Crisaborole

This final and crucial step involves a lithium-halogen exchange, reaction with a borate ester, and subsequent acidic workup which leads to the formation of the benzoxaborole ring.[2]

Reaction Scheme:

Detailed Protocol:

-

The starting material, 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile, is often protected at the hydroxymethyl group (e.g., as a MOM or THP ether) before this step. For simplicity, the direct conceptual pathway is shown.

-

Dissolve the protected intermediate in dry tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (n-BuLi) and stir for a short period.

-

Add a trialkyl borate, such as triisopropyl borate, and continue stirring at -78 °C for about an hour, then allow the reaction to warm to room temperature.

-

Quench the reaction with aqueous hydrochloric acid. This step also serves to deprotect the hydroxyl group and facilitates the spontaneous cyclization to form Crisaborole.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to obtain pure Crisaborole.[2]

Quantitative Data

The efficiency of the synthesis is critical for its application in drug manufacturing. The following table summarizes typical yields for the key steps in the synthesis of Crisaborole.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 1. Nucleophilic Aromatic Substitution | 2-Bromo-5-hydroxybenzaldehyde | 4-(4-Bromo-3-formylphenoxy)benzonitrile | 4-Fluorobenzonitrile, K2CO3, DMF/Toluene, 115 °C | ~85-95 | [4] |

| 2. Reduction | 4-(4-Bromo-3-formylphenoxy)benzonitrile | 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile | NaBH4 | High | [6] |

| 3. Boronylation and Cyclization | 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile | Crisaborole | n-BuLi, Triisopropyl borate, THF, -78 °C; then HCl | 22-57 | [6] |

Note: Yields can vary significantly based on the specific reaction conditions, scale, and purification methods employed.

Experimental Workflow

The general workflow for a single synthetic step in the production of Crisaborole involves several standard laboratory procedures.

Caption: General experimental workflow for a synthetic step.

Conclusion

The synthesis of Crisaborole is a testament to modern organic chemistry, with 2-bromo-5-hydroxybenzaldehyde playing a central role as a readily available and versatile starting material. The synthetic route, while involving multiple steps, is well-established and allows for the efficient construction of the complex benzoxaborole core. The detailed protocols and understanding of the reaction mechanisms are essential for researchers and professionals in drug development to produce this important therapeutic agent with high purity and yield. Further process optimization continues to be an area of active research to enhance the overall efficiency and sustainability of Crisaborole manufacturing.

References

- 1. nbinno.com [nbinno.com]

- 2. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]

- 3. Buy Crisaborole | 906673-24-3 | >98% [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. data.epo.org [data.epo.org]

- 6. US10981939B2 - Process for the preparation of 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl) oxy] benzonitrile (Crisaborole) - Google Patents [patents.google.com]

Stability and Degradation Pathways of 2,4-Dibromo-5-hydroxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated stability characteristics and degradation pathways of 2,4-Dibromo-5-hydroxybenzaldehyde. Due to the limited availability of direct studies on this specific molecule, this guide synthesizes information from research on structurally related compounds, including bromophenols and other aromatic aldehydes, to provide a robust predictive analysis. This information is critical for the handling, storage, and development of formulations containing this compound.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₇H₄Br₂O₂.[1][2][] Its structure, featuring a hydroxyl group, an aldehyde group, and two bromine atoms on the benzene ring, dictates its reactivity and stability.

| Property | Value | Source |

| Molecular Formula | C₇H₄Br₂O₂ | [1][2] |

| Molecular Weight | 279.91 g/mol | [1][2] |

| Appearance | Dark red/purple-brown powder | [4] |

| pKa | 7.15 ± 0.23 (Predicted) | [4] |

| Storage Temperature | 2-8°C, stored under nitrogen | [2][4] |

Predicted Stability and Degradation Pathways

Photodegradation

Aromatic brominated compounds are known to undergo photodegradation upon exposure to UV or sunlight.[9] The primary photodegradation pathways for compounds similar to this compound involve photohydrolysis, debromination, and the formation of hydroxyderivatives and bromophenol homologs.[9] The rate of reaction is influenced by the light source, but the degradation products are often similar under UV and sunlight.[9]

Thermal Degradation

Thermal decomposition of brominated aromatic compounds, often used as flame retardants, typically proceeds via debromination and cleavage of the molecule.[10][11] At elevated temperatures, this compound is expected to release bromine radicals and hydrogen bromide, which can inhibit combustion.[11][12] The degradation products are likely to include brominated phenols and other aromatic fragments.[13]

Hydrolytic Degradation

The stability of this compound to hydrolysis will depend on the pH of the solution. While the aromatic ring and the C-Br bonds are generally stable to hydrolysis under neutral conditions, the presence of the activating hydroxyl group and the aldehyde functionality could render the molecule susceptible to degradation under acidic or basic conditions. However, significant degradation under typical physiological pH is not expected.

Oxidative Degradation

The aldehyde group in this compound is susceptible to oxidation, which would convert it to a carboxylic acid, forming 2,4-Dibromo-5-hydroxybenzoic acid. The phenolic hydroxyl group also makes the ring susceptible to oxidative degradation, potentially leading to ring-opening products under strong oxidative stress.

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on this compound, adapted from standard industry practices.[6]

General Experimental Workflow

Detailed Methodologies

3.2.1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

3.2.2. Hydrolytic Degradation:

-

Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

-

Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

-

Neutral: Mix 1 mL of the stock solution with 1 mL of purified water. Keep the mixture at 60°C for 24 hours.

-

After the specified time, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

3.2.3. Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

Dilute the sample to a suitable concentration for analysis.

3.2.4. Photolytic Degradation:

-

Expose a solution of the compound (e.g., 100 µg/mL in methanol/water) to a calibrated light source that provides both UV and visible light (e.g., a xenon lamp).

-

The exposure should be equivalent to the ICH Q1B guideline of not less than 1.2 million lux hours and 200 watt hours per square meter.

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples after exposure.

3.2.5. Thermal Degradation:

-

Solid State: Place the solid compound in a controlled temperature and humidity chamber (e.g., 80°C/75% RH) for 7 days.

-

Solution State: Heat a solution of the compound (e.g., 100 µg/mL in a suitable solvent) at 80°C for 7 days.

-

Analyze the samples after the stress period.

Analytical Techniques for Degradation Product Identification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is the most powerful technique for the analysis of forced degradation samples.[9]

-

HPLC-DAD: To separate the parent compound from its degradation products and to quantify the extent of degradation.

-

HPLC-MS/MS: To identify the degradation products by determining their molecular weights and fragmentation patterns. The fragmentation of benzaldehyde derivatives in mass spectrometry typically involves the loss of hydrogen, carbon monoxide, and the formation of a stable phenyl cation.[14][15][16]

Summary of Potential Degradation Products

Based on the predicted pathways, the following table summarizes the likely degradation products of this compound.

| Stress Condition | Potential Degradation Product(s) | Proposed Mechanism |

| Photolytic | Bromophenol homologs, Hydroxyderivatives | Debromination, Photohydrolysis |

| Thermal | Brominated phenols, Aromatic fragments | Debromination, Cleavage |

| Hydrolytic (Acid/Base) | Minimal degradation expected | - |

| Oxidative | 2,4-Dibromo-5-hydroxybenzoic acid, Ring-opened products | Oxidation of aldehyde, Ring cleavage |

Conclusion

While direct stability-indicating studies on this compound are lacking in the public domain, a comprehensive understanding of its potential degradation pathways can be inferred from the behavior of structurally related brominated aromatic compounds. The primary degradation routes are anticipated to be photodegradation, thermal decomposition, and oxidation of the aldehyde group. The provided experimental protocols offer a starting point for researchers to perform forced degradation studies, which are crucial for developing stable formulations and ensuring the safety and efficacy of any drug product containing this compound. Further studies are warranted to definitively identify the degradation products and elucidate the precise degradation mechanisms.

References

- 1. This compound | C7H4Br2O2 | CID 4303535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 4. This compound CAS#: 3111-51-1 [m.chemicalbook.com]

- 5. pharmtech.com [pharmtech.com]

- 6. longdom.org [longdom.org]

- 7. biomedres.us [biomedres.us]

- 8. medcraveonline.com [medcraveonline.com]

- 9. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cetjournal.it [cetjournal.it]

- 14. youtube.com [youtube.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. scribd.com [scribd.com]

Methodological & Application

Synthesis Protocol for 2,4-Dibromo-5-hydroxybenzaldehyde: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Synthesis Approach: Electrophilic Bromination of 3-Hydroxybenzaldehyde

The most plausible synthetic route to 2,4-Dibromo-5-hydroxybenzaldehyde is the direct dibromination of 3-hydroxybenzaldehyde. The hydroxyl group is a strongly activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. In 3-hydroxybenzaldehyde, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The aldehyde group directs to the C5 position. Therefore, electrophilic attack by bromine is anticipated to occur at the C2, C4, and C6 positions. Careful control of reaction conditions is crucial to favor the formation of the desired 2,4-dibromo isomer and minimize the formation of other isomers and over-brominated products.

Reaction Scheme:

Demethylation of 2-bromo-5-methoxybenzaldehyde to 2,4-Dibromo-5-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2,4-Dibromo-5-hydroxybenzaldehyde, a valuable building block in medicinal chemistry and drug development. The described methodology involves a two-step process commencing with the demethylation of 2-bromo-5-methoxybenzaldehyde to yield 2-bromo-5-hydroxybenzaldehyde, followed by a regioselective bromination to afford the final product.

Introduction

Substituted hydroxybenzaldehydes are pivotal intermediates in the synthesis of a wide range of biologically active molecules. The title compound, this compound, with its specific substitution pattern, offers multiple reactive sites for further chemical transformations, making it a key component in the development of novel therapeutic agents. This document outlines detailed protocols for its preparation, presents quantitative data for the key reaction step, and provides a visual representation of the synthetic workflow.

Step 1: Demethylation of 2-bromo-5-methoxybenzaldehyde

The initial step involves the cleavage of the methyl ether in 2-bromo-5-methoxybenzaldehyde to unmask the hydroxyl group. Boron tribromide (BBr₃) in dichloromethane (DCM) is an effective reagent for this transformation, typically affording high yields of the desired 2-bromo-5-hydroxybenzaldehyde.

Quantitative Data Summary for Demethylation

| Parameter | Value | Reference |

| Starting Material | 2-bromo-5-methoxybenzaldehyde | [1] |

| Reagent | Boron tribromide (1M in DCM) | [1] |

| Solvent | Dichloromethane (DCM) | [1] |

| Temperature | 0 °C to 25 °C | [1] |

| Reaction Time | 3 hours | [1] |

| Yield | 90.9% | [1] |

| Purification | Flash column chromatography | [1] |

Experimental Protocol: Demethylation

This protocol is adapted from a literature procedure.[1]

Materials:

-

2-bromo-5-methoxybenzaldehyde (2.0 g, 9.3 mmol)

-